Taprenepag

Übersicht

Beschreibung

Taprenepag ist eine synthetische organische Verbindung, die als selektiver Agonist für den Prostaglandin-E2-Rezeptorsubtyp 2 (EP2) wirkt. Es wurde hauptsächlich für seine potenziellen therapeutischen Anwendungen bei der Behandlung von okulärer Hypertonie und Glaukom untersucht . Die Verbindung ist bekannt für ihre Fähigkeit, den Augeninnendruck zu senken, indem sie den Abfluss von Kammerwasser durch die Trabekel- und Uveoskleralwege erhöht .

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen

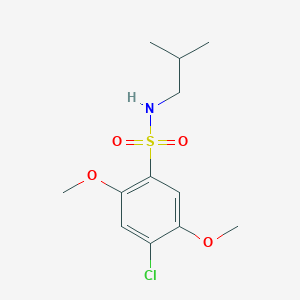

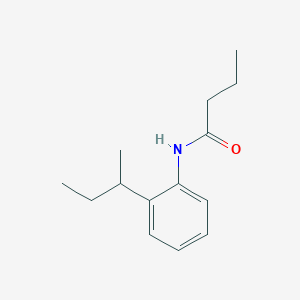

This compound kann durch einen mehrstufigen Prozess synthetisiert werden, der die Bildung eines Phenylpyrazol-Gerüsts beinhaltet. Die Synthese beginnt typischerweise mit der Herstellung von Schlüsselzwischenprodukten, gefolgt von Kupplungsreaktionen zur Bildung des Endprodukts. Häufig verwendete Reagenzien bei der Synthese sind Pyrazolderivate, Phenylboronsäuren und Sulfonylchloride .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet die Optimierung des Synthesewegs für die großtechnische Herstellung. Dazu gehört die Auswahl geeigneter Lösungsmittel, Katalysatoren und Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann auch Reinigungsschritte wie Umkristallisation und Chromatographie umfassen, um das Endprodukt in der gewünschten Form zu erhalten .

Wirkmechanismus

Mode of Action

Upon corneal penetration, Taprenepag is hydrolyzed to its active metabolite, omidenepag . Omidenepag behaves as a non-prostaglandin selective EP2 receptor agonist . When omidenepag binds to the EP2 receptor, it stimulates an increase in intracellular adenosine 3’,5-cyclic monophosphate (cAMP) levels through Gs-protein-mediation and other signaling cascades in the ciliary body and TM .

Pharmacokinetics

Omidenepag undergoes rapid hydrolysis to the metabolically active form . It binds to the EP2 receptor with a strong affinity and high agonistic activity . Although the mean terminal half-life of this compound is unknown at this time, the half-life of omidenepag is approximately 30 minutes .

Result of Action

The primary result of this compound’s action is the reduction of intraocular pressure. This is achieved by increasing the outflow of aqueous humor through the trabecular and uveoscleral pathways . This makes this compound a potential therapeutic agent for conditions such as glaucoma and ocular hypertension .

Action Environment

The action of this compound is influenced by the environment within the eye. The corneal penetration of this compound and its subsequent hydrolysis to omidenepag is a crucial step in its mechanism of action . Environmental factors that affect corneal penetration could potentially influence the efficacy of this compound.

Biochemische Analyse

Biochemical Properties

Taprenepag interacts with the prostaglandin E2 receptor EP2 subtype . This interaction involves the heterotrimeric G protein subunit-coupled prostaglandin E2 receptor .

Cellular Effects

This compound has been found to alleviate severe retinopathy . It influences cell function by modulating several pathways downstream of the prostaglandin receptors, such as cell cycle progression, extracellular matrix, and actin cytoskeleton organization .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the prostaglandin E2 receptor EP2 subtype . This binding leads to the activation of the receptor and subsequent coupling to the G protein .

Metabolic Pathways

This compound is involved in the prostaglandin E2 signaling system . It interacts with the prostaglandin E2 receptor EP2 subtype, which is part of this metabolic pathway .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Taprenepag can be synthesized through a multi-step process involving the formation of a phenylpyrazole skeleton. The synthesis typically starts with the preparation of key intermediates, followed by coupling reactions to form the final product. Common reagents used in the synthesis include pyrazole derivatives, phenylboronic acids, and sulfonyl chlorides .

Industrial Production Methods

Industrial production of this compound involves optimizing the synthetic route for large-scale manufacturing. This includes selecting appropriate solvents, catalysts, and reaction conditions to ensure high yield and purity. The process may also involve purification steps such as recrystallization and chromatography to obtain the final product in its desired form .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Taprenepag unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können die in this compound vorhandenen funktionellen Gruppen verändern.

Substitution: This compound kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien bei diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Reaktionsbedingungen, wie z. B. Temperatur und pH-Wert, werden optimiert, um die gewünschten Umwandlungen zu erreichen .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. So kann beispielsweise die Oxidation verschiedene oxidierte Derivate liefern, während Substitutionsreaktionen neue funktionelle Gruppen in das this compound-Molekül einführen können .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

This compound entfaltet seine Wirkung durch selektive Bindung an den EP2-Rezeptor, einen Gs-gekoppelten Transmembranrezeptor, der im Ziliarkörper und im Trabekelwerk gefunden wird. Nach der Bindung stimuliert this compound über die Gs-Protein-Vermittlung einen Anstieg des intrazellulären Adenosin-3',5'-cyclischen Monophosphat (cAMP)-Spiegels. Dieser Anstieg des cAMP-Spiegels fördert den Abfluss von Kammerwasser durch die Steigerung der Trabekel- und Uveoskleral-Abflusswege .

Wissenschaftliche Forschungsanwendungen

Vergleich Mit ähnlichen Verbindungen

Taprenepag wird mit anderen EP2-Rezeptoragonisten wie Omidenepag und Aganepag verglichen. Diese Verbindungen teilen ähnliche Wirkmechanismen, unterscheiden sich aber in ihrer chemischen Struktur und ihren pharmakokinetischen Profilen. This compound ist einzigartig in seiner hohen Selektivität für den EP2-Rezeptor und seiner Fähigkeit, den Augeninnendruck ohne signifikante Nebenwirkungen zu senken .

Liste ähnlicher Verbindungen

- Omidenepag

- Aganepag

- Latanoprost

- Travoprost

- Bimatoprost

Die einzigartigen Eigenschaften und potenziellen therapeutischen Anwendungen von this compound machen es zu einer wertvollen Verbindung für weitere Forschung und Entwicklung in verschiedenen wissenschaftlichen Bereichen.

Eigenschaften

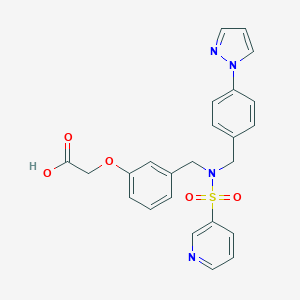

IUPAC Name |

2-[3-[[(4-pyrazol-1-ylphenyl)methyl-pyridin-3-ylsulfonylamino]methyl]phenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O5S/c29-24(30)18-33-22-5-1-4-20(14-22)17-27(34(31,32)23-6-2-11-25-15-23)16-19-7-9-21(10-8-19)28-13-3-12-26-28/h1-15H,16-18H2,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFFBXYNKZHTCEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC(=O)O)CN(CC2=CC=C(C=C2)N3C=CC=N3)S(=O)(=O)C4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00226187 | |

| Record name | Taprenepag | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00226187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

752187-80-7 | |

| Record name | Taprenepag [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0752187807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Taprenepag | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12623 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Taprenepag | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00226187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TAPRENEPAG | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CD894KUMJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Taprenepag Isopropyl exert its therapeutic effect?

A: this compound isopropyl is a selective agonist of the prostaglandin E2 receptor EP2 subtype. [] This means it binds to and activates the EP2 receptor, which is involved in various physiological processes, including intraocular pressure (IOP) regulation. Upon binding to the EP2 receptor, this compound isopropyl initiates a downstream signaling cascade involving the Gs protein and ultimately leads to IOP reduction. [] This mechanism makes it a potential therapeutic agent for glaucoma and ocular hypertension.

Q2: What is the mechanism behind the IOP-lowering effect of this compound Isopropyl?

A: While the exact mechanisms are still being investigated, research suggests that this compound isopropyl, like other prostaglandin analogs, primarily reduces IOP by enhancing uveoscleral outflow of aqueous humor. [] This pathway is distinct from the trabecular meshwork pathway targeted by some other glaucoma medications.

Q3: How does the efficacy of this compound Isopropyl compare to other IOP-lowering agents?

A: Clinical trials have shown that this compound isopropyl effectively reduces IOP in patients with ocular hypertension and glaucoma. [] Furthermore, studies have demonstrated its comparable IOP-lowering efficacy to latanoprost 0.005%, a commonly prescribed prostaglandin analog. [] Interestingly, combining this compound Isopropyl with latanoprost 0.005% resulted in an additive IOP reduction, suggesting a potential for combination therapy. []

Q4: Are there any preclinical studies that support the therapeutic potential of this compound Isopropyl?

A: Preclinical studies have shown promising results for this compound Isopropyl in models of other diseases. For instance, it was found to rescue defective ciliogenesis in cells derived from patients with nephronophthisis, a genetic disorder affecting kidney function. [] It also improved ciliary and kidney phenotypes in zebrafish and mouse models of nephronophthisis. [] These findings suggest that this compound isopropyl may have therapeutic potential beyond glaucoma and ocular hypertension.

Q5: What is known about the pharmacokinetic profile of this compound Isopropyl?

A: While specific details on absorption, distribution, metabolism, and excretion (ADME) were not provided in the provided abstracts, research has been conducted to assess the intraocular exposure of this compound isopropyl's active metabolites. [] This information is crucial for understanding its pharmacokinetic profile and optimizing its dosage regimen.

Q6: What is the role of confocal microscopy in understanding the effects of this compound Isopropyl?

A: Confocal microscopy has been instrumental in investigating the effects of this compound isopropyl on the different layers of the cornea. [, ] Studies using this technique revealed an increase in anterior stromal reflectivity in patients treated with this compound isopropyl, even when other corneal parameters appeared normal. [] This finding suggests that anterior stromal reflectivity could be a sensitive marker for detecting subtle, potentially subclinical, corneal changes associated with this compound isopropyl.

Q7: Are there any structural insights into how this compound Isopropyl interacts with its target?

A: Cryo-electron microscopy studies have provided valuable insights into the structural basis of this compound isopropyl's interaction with the EP2 receptor. [, ] These studies revealed the binding mode of this compound isopropyl and other agonists within the EP2 receptor's binding pocket and highlighted unique features of EP2 receptor activation and G protein coupling. [] This structural information is essential for understanding the molecular basis of this compound isopropyl's selectivity and efficacy and for designing novel EP2 receptor agonists with improved pharmacological properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[(dichloroacetyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B515511.png)

![1-[(4-Ethoxyphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B515532.png)

amine](/img/structure/B515534.png)

![N-[1-(hydroxymethyl)propyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B515549.png)

![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-phenyl-4-quinolinecarboxylate](/img/structure/B515566.png)